1H-Imidazole-5-aceticacid, hydrazide
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Overview
Description
1H-Imidazole-5-aceticacid, hydrazide is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
The synthesis of 1H-Imidazole-5-aceticacid, hydrazide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazole-5-aceticacid, hydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: It can form hydrazones through condensation reactions with aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler imidazole compounds.
Scientific Research Applications
1H-Imidazole-5-aceticacid, hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-aceticacid, hydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s hydrazide moiety is also known to form strong coordination complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
1H-Imidazole-5-aceticacid, hydrazide can be compared to other imidazole derivatives such as:
1H-Imidazole-4-aceticacid: Similar in structure but with different biological activities.
1H-Imidazole-2-carboxaldehyde: Known for its use in synthesizing various pharmaceuticals.
1H-Imidazole-5-carboxylic acid: Used in the production of agrochemicals and pharmaceuticals.
What sets this compound apart is its unique hydrazide functional group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
858954-56-0 |
---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C5H8N4O/c6-9-5(10)1-4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8)(H,9,10) |
InChI Key |
HUTOFGUZEBJOFK-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(=O)NN |
Canonical SMILES |
C1=C(NC=N1)CC(=O)NN |
Origin of Product |
United States |
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